molecular formula C8H17N B14899029 2,2-Dimethylhex-5-en-3-amine

2,2-Dimethylhex-5-en-3-amine

Cat. No.: B14899029
M. Wt: 127.23 g/mol
InChI Key: JZTYGEFGPDWVAC-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-en-3-amine is an organic compound with the molecular formula C8H17N. It is characterized by the presence of a primary amine group attached to a hexene chain with two methyl groups at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhex-5-en-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,2-dimethylhex-5-en-3-ol with an amine source under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of an amine source like ammonia or an amine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as 2,2-dimethylhex-5-en-3-nitrile, in the presence of a suitable catalyst like palladium on carbon. This method allows for the efficient conversion of the nitrile to the corresponding amine under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhex-5-en-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethylhex-5-en-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhex-5-en-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylhex-5-en-3-amine is unique due to its combination of a primary amine group and a hexene chain with two methyl groups at the second carbon position.

Properties

IUPAC Name

2,2-dimethylhex-5-en-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-5-6-7(9)8(2,3)4/h5,7H,1,6,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTYGEFGPDWVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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